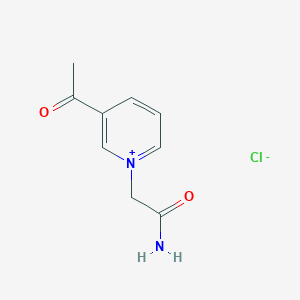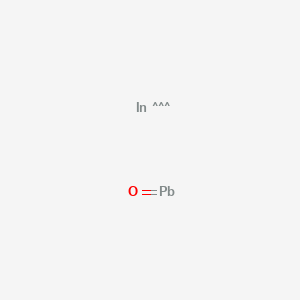![molecular formula C12H22S2 B14489775 8-Tert-butyl-1,4-dithiaspiro[4.5]decane CAS No. 65851-13-0](/img/structure/B14489775.png)
8-Tert-butyl-1,4-dithiaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Tert-butyl-1,4-dithiaspiro[45]decane is a chemical compound with the molecular formula C12H22S2 It is characterized by a spirocyclic structure containing two sulfur atoms and a tert-butyl group
Vorbereitungsmethoden
The synthesis of 8-Tert-butyl-1,4-dithiaspiro[4.5]decane involves specific reaction conditions and reagents. One of the reported methods includes the reaction of tert-butyl cyclohexanone with sulfur-containing reagents under controlled conditions . The detailed synthetic route and reaction conditions are documented in scientific literature, such as Chemistry Letters and Synthesis . Industrial production methods for this compound are not widely reported, indicating that it may be primarily synthesized for research purposes rather than large-scale industrial applications.
Analyse Chemischer Reaktionen
8-Tert-butyl-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and material science. It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures. In addition, its unique sulfur-containing structure makes it a candidate for research in areas such as catalysis and the development of new materials .
Wirkmechanismus
The mechanism of action of 8-Tert-butyl-1,4-dithiaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The sulfur atoms in its structure can participate in redox reactions, making it a potential antioxidant or pro-oxidant depending on the conditions. The tert-butyl group may also influence its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
8-Tert-butyl-1,4-dithiaspiro[4.5]decane can be compared with other similar spirocyclic compounds, such as 8-tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione and tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate . These compounds share the spirocyclic core but differ in the heteroatoms present (nitrogen vs. sulfur) and functional groups. The presence of sulfur atoms in this compound imparts unique chemical properties, such as its redox behavior, which distinguishes it from its nitrogen-containing analogs .
Eigenschaften
CAS-Nummer |
65851-13-0 |
|---|---|
Molekularformel |
C12H22S2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
8-tert-butyl-1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C12H22S2/c1-11(2,3)10-4-6-12(7-5-10)13-8-9-14-12/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
VESOTKHMMXADSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2(CC1)SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


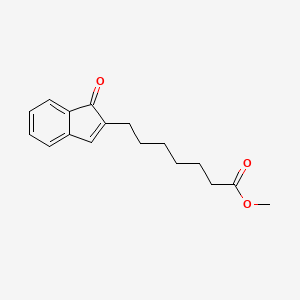
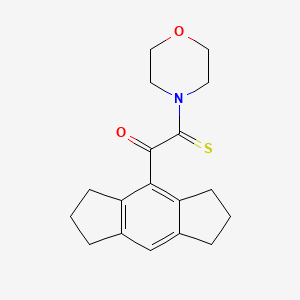
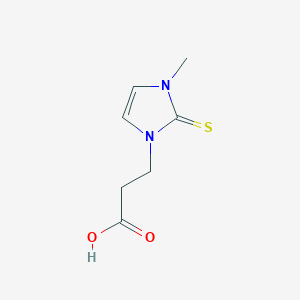
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
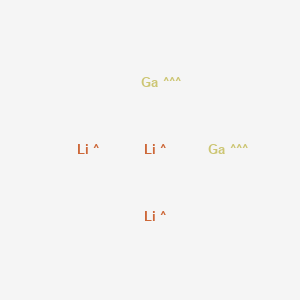
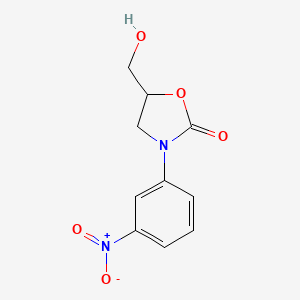

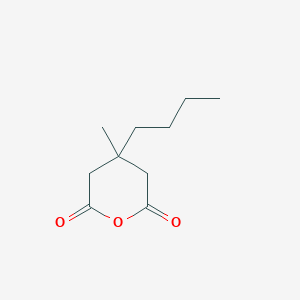
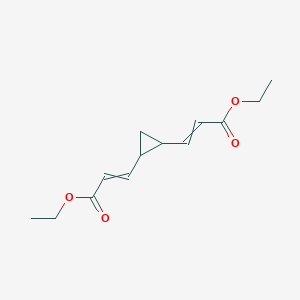
![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)


